(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is a chiral aziridine derivative characterized by the presence of a benzyl group at the 2-position and a 4-nitrobenzene-1-sulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the reaction of (2R)-2-benzylaziridine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Formation of aziridine derivatives with different substituents.
Reduction: Formation of (2R)-2-benzyl-1-(4-aminobenzene-1-sulfonyl)aziridine.
Oxidation: Formation of (2R)-2-carboxy-1-(4-nitrobenzene-1-sulfonyl)aziridine.
Scientific Research Applications
(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the nitro and sulfonyl groups can participate in redox and substitution reactions. These interactions can modulate the activity of enzymes or receptors, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is unique due to its specific chiral configuration and the combination of benzyl and nitrobenzene-sulfonyl groups. This unique structure imparts distinct reactivity and potential bioactivity compared to other aziridine derivatives.
Properties
CAS No. |
648894-18-2 |
---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(2R)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)13-6-8-15(9-7-13)22(20,21)16-11-14(16)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2/t14-,16?/m1/s1 |
InChI Key |
IHLFUJIVYFFCNW-IURRXHLWSA-N |
Isomeric SMILES |
C1[C@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.